3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile
Description
Properties
IUPAC Name |
3,6-diamino-[1,2]oxazolo[3,4-b]pyrazine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N6O/c7-1-2-4(8)11-6-3(10-2)5(9)13-12-6/h9H2,(H2,8,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQAYYLBFCVGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NC2=C(ON=C2N=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437136 | |
| Record name | 3,6-Diamino[1,2]oxazolo[3,4-b]pyrazine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157224-99-2 | |
| Record name | 3,6-Diamino[1,2]oxazolo[3,4-b]pyrazine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-diaminopyrazine-2-carbonitrile with hydroxylamine-O-sulfonic acid, leading to the formation of the isoxazole ring .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where various substituents can replace hydrogen atoms on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazine derivatives .
Scientific Research Applications
3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile exerts its effects involves interactions with various molecular targets. These interactions can influence biological pathways, leading to the observed biological activities. For example, it may inhibit specific enzymes or interact with DNA to exert its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Key Observations :
- Core Heterocycles: The target compound’s isoxazolo-pyrazine core differs from pyrazolo-pyrazines (e.g., ) and pyrano-pyrazoles (e.g., ) in ring hybridization and electronic properties, influencing binding affinity to biological targets.
- Functional Groups: The presence of dual amino groups and a carbonitrile moiety enhances hydrogen-bonding and dipole interactions, critical for kinase inhibition .
Comparison with Analogous Syntheses
- Pyrazolo[3,4-b]pyrazines: Synthesized via cyclization of 5-amino-4-nitroso-pyrazoles with malononitrile in pyridine, yielding ~70–85% .
- Thiazolo[3,2-a]pyrimidines : Prepared via refluxing thiouracil derivatives with aromatic aldehydes in acetic anhydride (68% yield) .
- Pyrano[2,3-c]pyrazoles: One-pot multicomponent reactions using aldehydes, hydrazine, and malononitrile (yield: 57–68%) .
Synthesis Efficiency: The target compound’s synthesis likely requires stringent conditions due to the instability of the isoxazole ring, whereas pyrazolo-pyrazines and pyrano-pyrazoles are more readily accessible .
Anticancer Activity
- Triazolo[3,4-b]thiadiazoles (KA39) : Exhibited IC₅₀ values <10 µM against colorectal cancer cells (DLD-1, HT-29) by inhibiting topoisomerase IIα phosphorylation .
- Pyrazolo[3,4-b]pyrazines : Demonstrated cytotoxicity against breast cancer (MCF-7) and leukemia (HL-60) cell lines via kinase inhibition .
- Thiazolo[3,2-a]pyrimidines : Moderate antiproliferative activity (IC₅₀ ~20–50 µM) against solid tumors .
Biological Activity
3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile (CAS No. 157224-99-2) is a heterocyclic compound characterized by its unique structure, which integrates both isoxazole and pyrazine rings. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C₆H₄N₆O
- Molecular Weight : 176.14 g/mol
- IUPAC Name : 3,6-diamino-[1,2]oxazolo[3,4-b]pyrazine-5-carbonitrile
The structural uniqueness of this compound contributes to its diverse biological activities. The presence of both isoxazole and pyrazine rings allows for various interactions with biological targets, which is crucial for its potential therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in microbial cells.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibitory | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Effective |
Anticancer Properties
The compound has also shown promise in anticancer studies. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.
| Cancer Cell Line | Effect Observed | Reference |
|---|---|---|
| HeLa (cervical cancer) | Apoptosis induction | |
| MCF-7 (breast cancer) | Cell cycle arrest | |
| A549 (lung cancer) | Inhibition of growth |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes essential for microbial growth or cancer cell proliferation.
- DNA Interaction : It may bind to DNA, disrupting replication and transcription processes.
- Signal Pathway Modulation : The compound can alter signaling pathways involved in cell survival and apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings.
Research on Anticancer Activity
In a separate investigation focused on its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed dose-dependent effects on cell viability and significant induction of apoptosis in sensitive cell lines.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3,6-diaminoisoxazolo[3,4-b]pyrazine-5-carbonitrile derivatives?
The synthesis typically involves multi-step reactions starting from aminopyrazole precursors. For example, 5-amino-4-nitrosopyrazoles react with β-ketonitriles in pyridine to form the pyrazolo[3,4-b]pyrazine core . Subsequent functionalization, such as alkaline hydrolysis or hydrazide formation, enables diversification of the carbonitrile group (e.g., conversion to carboxylic acids or hydrazones) . Key intermediates like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile are pivotal for generating bioactive derivatives via reactions with aldehydes, ketones, or active methylene compounds .
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
- IR spectroscopy identifies functional groups (e.g., νCN at ~2,220 cm<sup>-1</sup> for nitriles) .
- <sup>1</sup>H/<sup>13</sup>C NMR resolves substituent patterns and electronic environments. For instance, aromatic protons in pyrrol-1-yl derivatives appear as distinct doublets at δ 6.56–7.94 ppm .
- Mass spectrometry confirms molecular weights (e.g., M<sup>+</sup> peaks matching calculated values) .
Q. How are solubility and stability optimized for in vitro assays?
Derivatives with polar groups (e.g., carboxylic acids, hydrazides) exhibit improved aqueous solubility. Stability studies under varying pH and temperature conditions are recommended, with storage typically at 2–8°C for sensitive intermediates .
Advanced Research Questions
Q. What strategies enhance the catalytic efficiency of pyrazolo[3,4-b]pyrazine synthesis?
Microwave-assisted reactions in deep eutectic solvents (e.g., choline chloride/urea) reduce reaction times from hours to minutes. Magnetic nanocatalysts (e.g., graphene oxide-anchored sulfonic acid) enable high yields (>80%) and recyclability (>5 cycles) . For example, 3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles are synthesized via one-pot methods under microwave irradiation .
Q. How can computational modeling predict biological interactions of these derivatives?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity. Molecular docking studies with enzymes like topoisomerase IIα identify binding motifs; for instance, the carbonitrile group may form hydrogen bonds with catalytic residues .
Q. What in vitro and in vivo models validate anticancer mechanisms?
- MTT assays screen antiproliferative activity against colorectal (HT-29, LoVo) and other cancer cells .
- Topoisomerase IIα inhibition is assessed via plasmid relaxation assays, where compounds like KA39 block DNA unwinding .
- Apoptosis induction is quantified via flow cytometry (Annexin V/PI staining), with S-phase cell cycle arrest indicating DNA damage .
Q. How do structural modifications influence antifungal vs. antibacterial selectivity?
Substituents at the 3- and 6-positions critically modulate activity. For example:
- Pyrrol-1-yl groups enhance antifungal activity (MIC: 8–32 µg/mL against Candida spp.) .
- Hydrazone derivatives with electron-withdrawing substituents (e.g., -NO2) improve antibacterial potency (MIC: 4–16 µg/mL against S. aureus) .
Data Analysis and Contradiction Resolution
Q. How can discrepancies in reported biological activities be resolved?
Variability often arises from differences in:
- Assay conditions (e.g., broth microdilution vs. agar diffusion for MIC determination).
- Cell line specificity (e.g., HT-29 vs. DLD-1 colorectal cancer cells showing divergent sensitivity ). Standardized protocols (CLSI guidelines) and dose-response curves (IC50 comparisons) are recommended for cross-study validation .
Q. What analytical methods confirm compound purity in conflicting pharmacological studies?
- HPLC-MS with >95% purity thresholds.
- X-ray crystallography resolves structural ambiguities; e.g., crystal packing of 5H-pyrrolo[3,4-b]pyrazine derivatives confirms planar heterocyclic cores .
Comparative Structural Analysis
| Derivative | Key Substituents | Bioactivity | Reference |
|---|---|---|---|
| 3-Methyl-1-phenyl-6-pyrrol-1-yl-pyrazolo[3,4-b]pyrazine-5-carbonitrile | Pyrrol-1-yl, methyl | Antifungal (Candida spp.) | |
| KA39 (Triazolo[3,4-b]thiadiazole) | Triazolo-thiadiazole core | Topoisomerase IIα inhibition (IC50: 0.8 µM) | |
| HMBPP (Benzofuran-pyrazole hybrid) | Benzofuran-carbonyl | Antioxidant, NLO properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
